Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-
Description
Properties
CAS No. |
142669-79-2 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[4-(pyridine-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)16-13-6-4-11(5-7-13)14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
CHQLNSHKGXCMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]- typically involves the reaction of 3-pyridinecarboxylic acid with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of acetamide compounds exhibit anticonvulsant activity. For instance, studies on related N-phenylacetamide derivatives have shown effectiveness in animal models of epilepsy. These compounds were synthesized to evaluate their efficacy against seizures induced by maximal electroshock and pentylenetetrazole, highlighting their potential as new antiepileptic drugs (AEDs) . The structure-activity relationship (SAR) studies indicated that specific modifications significantly enhance anticonvulsant effects, suggesting that similar modifications could be explored for acetamide derivatives .
Antimicrobial Properties
Recent studies have investigated the antimicrobial and antifungal activities of similar acetamide compounds. For example, coordination compounds derived from N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of these compounds in inhibiting microbial growth.
Synthetic Routes
The synthesis of acetamide derivatives typically involves reactions between various amines and acylating agents. For instance, the synthesis of N-[4-(3-pyridinylcarbonyl)phenyl]- involves the reaction of 4-(3-pyridinylcarbonyl)aniline with acetic anhydride or acetyl chloride under controlled conditions to yield the desired acetamide .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are commonly employed to analyze the chemical properties and confirm the identity of acetamide derivatives .
Anticonvulsant Screening
One notable study involved synthesizing a series of N-phenylacetamide derivatives and evaluating their anticonvulsant activity in mice models using established screening methods like the maximal electroshock test. Results indicated that certain modifications led to enhanced efficacy against seizures, suggesting a pathway for developing new AEDs .
Antimicrobial Activity Assessment
In another study, the antimicrobial activity of copper(II) complexes derived from N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide was assessed against various pathogens. The study revealed that some complexes exhibited superior antibacterial activity compared to standard antibiotics, indicating their potential as therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-[4-(3-pyridinylcarbonyl)phenyl]ethyl]-
- N-Phenylacetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Biological Activity
Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C16H17N2O
- Molecular Weight : 255.31 g/mol
- CAS Number : 148171-51-1
- IUPAC Name : N-[4-(3-pyridinylcarbonyl)phenyl]acetamide
The compound features a pyridine ring and an acetamide functional group, which are crucial for its biological activity.
Acetamide derivatives often exhibit biological activity through various mechanisms, including:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Binding : Similar to other acetamide derivatives, it may bind to neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.
Anticonvulsant Activity
Research has demonstrated that certain acetamide derivatives possess anticonvulsant properties. For instance, studies on related compounds indicate that structural modifications can enhance their efficacy against seizure models. A notable study evaluated a series of N-phenylacetamide derivatives for their anticonvulsant activity, revealing that specific substitutions at the aromatic ring significantly influenced their effectiveness in animal models .
Antimicrobial Properties
Acetamide derivatives have shown varying degrees of antimicrobial activity. Some studies indicate that compounds with multiple methoxy groups exhibit moderate activity against gram-positive bacteria. The presence of specific moieties, such as piperidine or morpholine, can enhance this activity .
Summary of Biological Activities
Case Studies
- Anticonvulsant Screening :
- Neuroprotective Effects :
Q & A
Q. What synthetic methodologies are optimal for preparing N-[4-(3-pyridinylcarbonyl)phenyl]acetamide derivatives?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution, reduction, and condensation. For example, nitrobenzene derivatives can undergo substitution with pyridinylmethanol under alkaline conditions, followed by reduction using iron powder in acidic media to yield aniline intermediates. Subsequent condensation with cyanoacetic acid or other acylating agents generates the acetamide scaffold . Key considerations include:
- Alkaline substitution : Use K₂CO₃ or NaH to activate fluoronitrobenzene for nucleophilic attack by pyridinylmethanol.
- Reductive conditions : Fe/HCl or catalytic hydrogenation for nitro-to-amine conversion.
- Condensation agents : DCC or EDC/HOBt for amide bond formation.
Q. How can structural characterization of this compound be rigorously validated?
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., pyridinyl carbonyl protons at δ 8.5–9.0 ppm).
- HRMS : Verify molecular formula (e.g., C₁₄H₁₃N₂O₂ requires m/z 265.0978).
- HPLC-PDA : Assess purity (>95% by area normalization).
- X-ray crystallography (if crystalline): Resolve bond lengths/angles and confirm stereoelectronic effects .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the bioactivity of N-[4-(3-pyridinylcarbonyl)phenyl]acetamide?
Computational studies using density functional theory (DFT) reveal:
- The pyridinylcarbonyl group lowers the LUMO energy, enhancing electrophilic reactivity for target binding.
- MESP (Molecular Electrostatic Potential) maps predict nucleophilic attack sites, correlating with observed inhibitory activity in enzyme assays .
Methodology : Optimize geometry at B3LYP/6-311++G(d,p), calculate frontier orbitals, and validate with experimental UV-Vis spectra.
Q. What strategies resolve contradictory pharmacological data (e.g., analgesic vs. anti-inflammatory potency) in related acetamides?
- Mechanistic profiling : Compare binding affinities to COX-1/COX-2 or TRPV1 receptors using radioligand assays.
- In vivo models : Test in carrageenan-induced inflammation (anti-edema) vs. hot-plate analgesia models.
- Metabolite analysis : LC-MS/MS to identify active/inactive metabolites (e.g., hydroxylation or glucuronidation) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability.
- Heterocyclic replacements : Replace pyridine with isoquinoline to modulate π-π stacking with aromatic enzyme residues.
- Pharmacophore mapping : Overlay docking poses of active/inactive analogs to identify critical hydrogen bonds (e.g., acetamide carbonyl with Ser530 in COX-2) .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- HPLC-MS/MS : Detect sulfonic acid byproducts (e.g., from sulfonamide intermediates) at ppm levels.
- Forced degradation studies : Expose to heat/humidity/light to identify labile functional groups (e.g., pyridinyl hydrolysis).
- QbD (Quality by Design) : Optimize mobile phase (ACN/0.1% TFA) for baseline separation of diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
